molecular formula C9H14N4OS2 B4656448 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(PIPERIDIN-1-YL)ETHAN-1-ONE

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(PIPERIDIN-1-YL)ETHAN-1-ONE

Cat. No.: B4656448
M. Wt: 258.4 g/mol
InChI Key: VJBUONQBMIRWSK-UHFFFAOYSA-N
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Description

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps. One common method includes the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(PIPERIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(PIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. For instance, as a urease inhibitor, the compound binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition disrupts the survival of Helicobacter pylori in the gastric mucosa.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(PIPERIDIN-1-YL)ETHAN-1-ONE exhibits unique properties due to the presence of the piperidine ring and the specific substitution pattern on the thiadiazole ring. These structural features contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4OS2/c10-8-11-12-9(16-8)15-6-7(14)13-4-2-1-3-5-13/h1-6H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBUONQBMIRWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49819220
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(PIPERIDIN-1-YL)ETHAN-1-ONE
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2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(PIPERIDIN-1-YL)ETHAN-1-ONE
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2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(PIPERIDIN-1-YL)ETHAN-1-ONE
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2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(PIPERIDIN-1-YL)ETHAN-1-ONE
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2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(PIPERIDIN-1-YL)ETHAN-1-ONE
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2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(PIPERIDIN-1-YL)ETHAN-1-ONE

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